

1,3-Dichloro-2,5-difluorobenzene molecular structure and geometry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dichloro-2,5-difluorobenzene

Cat. No.: B1295315

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Geometry of **1,3-Dichloro-2,5-difluorobenzene**

Abstract

1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science. This guide provides a comprehensive analysis of the molecular structure and geometry of **1,3-Dichloro-2,5-difluorobenzene**, synthesizing information from theoretical principles, computational models, and comparative analysis with structurally related compounds. In the absence of direct experimental data from single-crystal X-ray diffraction, this document serves as a robust reference for researchers and professionals in the field.

Introduction and Significance

1,3-Dichloro-2,5-difluorobenzene ($C_6H_2Cl_2F_2$) is a substituted benzene ring where two hydrogen atoms have been replaced by chlorine atoms and two by fluorine atoms.^[1] The specific substitution pattern—chlorines at positions 1 and 3, and fluorines at positions 2 and 5—results in a molecule with a unique electronic and steric profile. Halogenated benzenes are of significant interest in medicinal chemistry and materials science due to the ability of halogen atoms to modulate a molecule's lipophilicity, metabolic stability, and to participate in halogen

bonding, a noncovalent interaction that can influence molecular recognition and crystal packing.

A precise understanding of the molecular geometry, including bond lengths, bond angles, and torsional angles, is critical for:

- Rational Drug Design: Predicting how the molecule will fit into the active site of a biological target.
- Crystal Engineering: Understanding and predicting the packing of molecules in a solid state, which affects physical properties like solubility and melting point.
- Reaction Mechanism Studies: Elucidating the steric and electronic effects that govern the molecule's reactivity.

This guide will first outline the theoretical and computationally-derived geometry of the title compound. This will be followed by a comparative analysis with experimentally determined structures of related dihalobenzenes to provide context and support for the proposed geometry. Finally, a discussion of the expected spectroscopic signatures that arise from this geometry is presented.

Molecular Structure and Geometry: A Synthesis of Theoretical and Computational Insights

Direct experimental determination of the solid-state structure of **1,3-dichloro-2,5-difluorobenzene** via single-crystal X-ray crystallography has not been reported in the peer-reviewed literature to date. Consequently, a combination of theoretical principles and computational modeling is employed to derive a reliable geometric model.

Theoretical Framework: VSEPR and Aromaticity

The foundational geometry of **1,3-dichloro-2,5-difluorobenzene** is dictated by the sp^2 hybridization of the carbon atoms in the benzene ring. This hybridization leads to a planar hexagonal ring structure. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the bonds originating from each sp^2 carbon atom (two C-C bonds and one C-substituent bond) will arrange themselves in a trigonal planar geometry with ideal bond angles of 120°.

However, the presence of four bulky and electronegative halogen substituents is expected to induce some distortions from this idealized geometry due to steric hindrance and electronic effects. Specifically:

- **Steric Repulsion:** The adjacent chlorine and fluorine atoms (e.g., at C1-C2 and C2-C3) will experience steric repulsion, which may cause a slight increase in the exocyclic bond angles (e.g., $\angle C6-C1-Cl$ and $\angle C1-C2-F$) and potentially minor out-of-plane deviations of the substituents.
- **Electronic Effects:** The high electronegativity of fluorine and chlorine will draw electron density from the benzene ring, influencing the C-C bond lengths. Bonds adjacent to the halogen substituents may be slightly shorter than the typical C-C bond in benzene.

Computationally-Derived Geometry

Computational chemistry provides a powerful tool for predicting molecular geometries in the absence of experimental data. The 3D conformer available in the PubChem database serves as a useful model for the molecule's geometry.[\[1\]](#) The key geometric parameters from this model are summarized in Table 1.

Table 1: Computed Geometric Parameters for **1,3-Dichloro-2,5-difluorobenzene**

Parameter	Value (Angstroms Å or Degrees °)
Bond Lengths	
C-C (aromatic)	~1.39 - 1.40 Å
C-Cl	~1.74 Å
C-F	~1.35 Å
C-H	~1.08 Å
Bond Angles	
∠C-C-C (internal ring)	~118 - 121°
∠C-C-Cl	~119 - 121°
∠C-C-F	~119 - 121°
∠C-C-H	~119 - 121°
Dihedral Angles	
Ring Planarity	~0° (Essentially planar)

Note: These values are based on a computationally generated model from PubChem and are intended to be representative.[\[1\]](#) They have not been experimentally verified by X-ray crystallography.

The computational model predicts a largely planar benzene ring, with the substituents lying in or very close to the plane of the ring. The C-C bond lengths are typical for an aromatic system, and the bond angles show minor deviations from the ideal 120° due to the electronic and steric influences of the halogen substituents.

Figure 1: 2D representation of **1,3-Dichloro-2,5-difluorobenzene**.

Comparative Analysis with Related Halogenated Benzenes

To build confidence in the proposed geometry, it is instructive to compare it with the experimentally determined structures of related molecules. 1,3-Difluorobenzene provides a useful reference for the influence of meta-disposed fluorine atoms on the benzene ring.

The crystal structure of 1,3-difluorobenzene reveals a planar molecule with C-F bond lengths of approximately 1.35 Å and internal C-C-C bond angles that deviate slightly from 120°.^[2] The C-C bond lengths are in the range of 1.37-1.39 Å.^[2] These experimental values are in good agreement with the computed values for **1,3-dichloro-2,5-difluorobenzene**, suggesting that the computational model provides a reasonable approximation of the molecular geometry.

Similarly, studies on dichlorobenzenes show C-Cl bond lengths in the range of 1.73-1.74 Å.^[3] The introduction of additional halogen atoms, as in our title compound, is not expected to drastically alter these fundamental bond lengths.

Table 2: Comparison of Bond Lengths (Å) in Related Halogenated Benzenes

Bond	1,3-Dichloro-2,5-difluorobenzene (Computed) ^[1]	1,3-Difluorobenzene (Experimental) ^[2]	1,3-Dichlorobenzene (Computed) ^[3]
C-C	~1.39 - 1.40	~1.37 - 1.39	~1.38 - 1.39
C-F	~1.35	~1.35	-
C-Cl	~1.74	-	~1.80 - 1.81

This comparative analysis demonstrates that the computationally-derived geometric parameters for **1,3-dichloro-2,5-difluorobenzene** are consistent with experimentally determined values for structurally similar compounds.

Experimental and Spectroscopic Characterization Workflow

While a definitive crystal structure is lacking, a combination of spectroscopic techniques can be used to confirm the connectivity and provide insights into the molecular geometry. The following workflow outlines a standard approach for the characterization of **1,3-dichloro-2,5-difluorobenzene**.

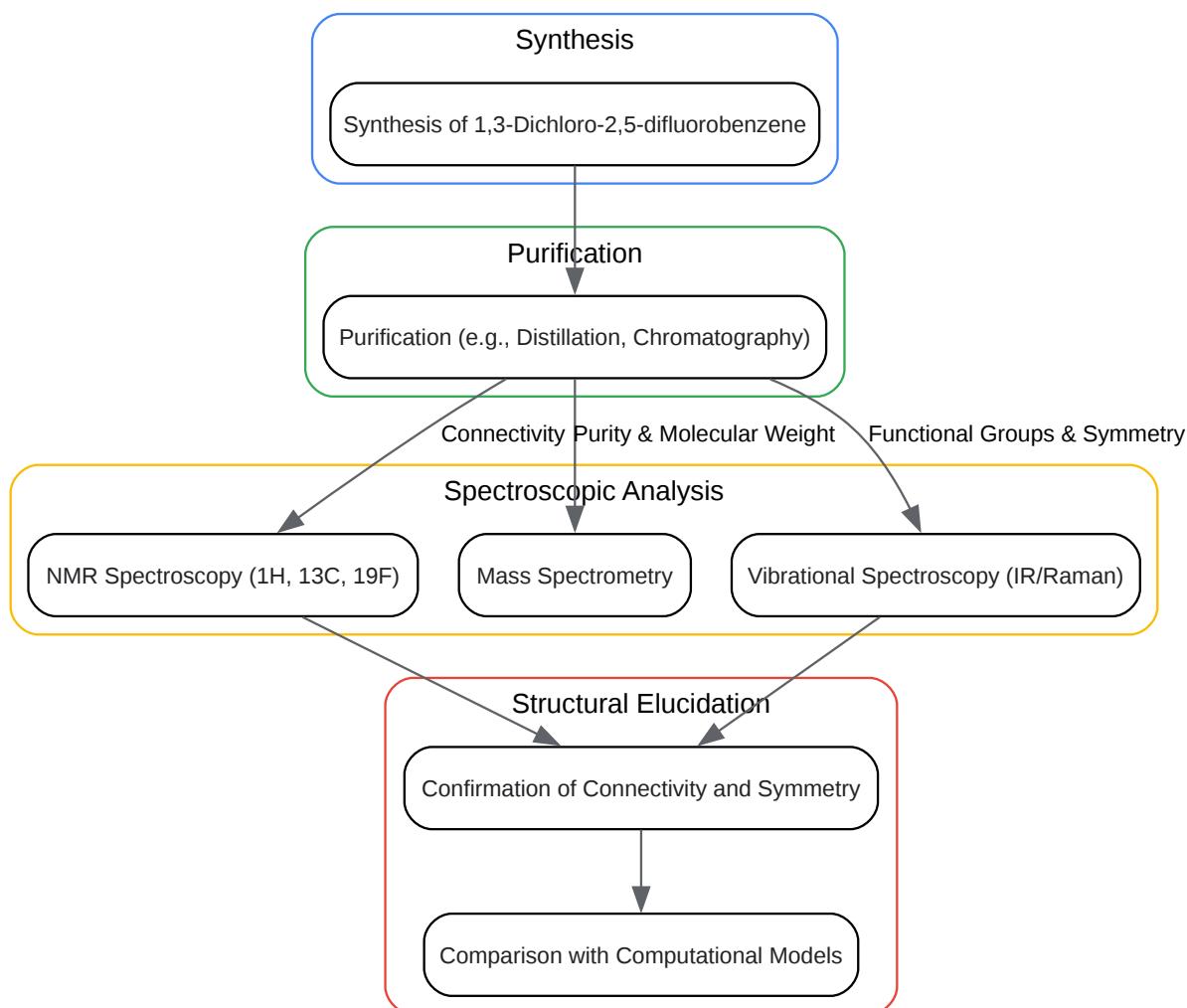

[Click to download full resolution via product page](#)

Figure 2: Workflow for the structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Due to the symmetry of the molecule, the two hydrogen atoms are chemically equivalent, and are expected to appear as a single signal in the ^1H NMR spectrum. This signal will likely be a triplet of triplets due to coupling with the adjacent fluorine atoms.

- ^{13}C NMR: The molecule has three sets of chemically equivalent carbon atoms: those bonded to chlorine, those bonded to fluorine, and those bonded to hydrogen. Therefore, three distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum. The carbon atoms attached to the highly electronegative fluorine atoms are expected to be the most downfield.
[\[4\]](#)
- ^{19}F NMR: The two fluorine atoms are chemically equivalent and should give rise to a single signal in the ^{19}F NMR spectrum. This signal will be split by the adjacent hydrogen and chlorine atoms.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of **1,3-dichloro-2,5-difluorobenzene** are determined by its structure and symmetry. Key expected vibrational bands include:

- C-Cl stretching: Typically observed in the range of 600-800 cm^{-1} .
- C-F stretching: These are typically strong absorptions in the IR spectrum, found in the 1100-1300 cm^{-1} region.
- Aromatic C-C stretching: Bands in the 1400-1600 cm^{-1} region are characteristic of the benzene ring.
- C-H stretching: Aromatic C-H stretches are typically observed around 3000-3100 cm^{-1} .

Infrared (IR) and Raman spectroscopy are complementary techniques.[\[5\]](#)[\[6\]](#) For a molecule with a center of symmetry, vibrational modes that are IR active are Raman inactive, and vice versa (the rule of mutual exclusion). Although **1,3-dichloro-2,5-difluorobenzene** does not possess a center of inversion, the relative intensities of the bands in the IR and Raman spectra can still provide valuable information about the molecular symmetry.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of **1,3-dichloro-2,5-difluorobenzene** (182.98 g/mol).[\[1\]](#) The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms, with the M+2 peak having an intensity of approximately 65% of the M peak, and the M+4 peak having an intensity of about 10%.

Conclusion

While a definitive experimental structure from X-ray crystallography is not yet available for **1,3-dichloro-2,5-difluorobenzene**, a robust model of its molecular geometry can be constructed through the integration of theoretical principles, computational modeling, and comparative analysis with related compounds. The molecule is predicted to have a planar aromatic ring, with minor distortions from ideal geometry caused by its halogen substituents. The provided geometric parameters and predicted spectroscopic signatures offer a solid foundation for researchers and drug development professionals working with this compound, enabling more accurate predictions of its chemical behavior and interactions. Further experimental work, particularly single-crystal X-ray diffraction, would be invaluable in refining this model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dichloro-2,5-difluorobenzene | C₆H₂Cl₂F₂ | CID 137560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwosh.edu [uwosh.edu]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. sites.iiserpune.ac.in [sites.iiserpune.ac.in]
- To cite this document: BenchChem. [1,3-Dichloro-2,5-difluorobenzene molecular structure and geometry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295315#1-3-dichloro-2-5-difluorobenzene-molecular-structure-and-geometry\]](https://www.benchchem.com/product/b1295315#1-3-dichloro-2-5-difluorobenzene-molecular-structure-and-geometry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com